molecular formula C8H10N2O2 B13168550 3-[(Pyridin-4-yl)amino]propanoic acid

3-[(Pyridin-4-yl)amino]propanoic acid

Cat. No.: B13168550
M. Wt: 166.18 g/mol
InChI Key: PIJZDXMTZHCRAU-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-yl)amino]propanoic acid is an organic compound that features a pyridine ring attached to an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-yl)amino]propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and propanoic acid functionalities. One common method involves the acylation of 3-pyridineethanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-yl)amino]propanoic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-4-yl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(pyridin-4-ylamino)propanoic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,9,10)(H,11,12)

InChI Key

PIJZDXMTZHCRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NCCC(=O)O

Origin of Product

United States

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